2,5-Dioxopyrrolidin-1-YL heptanoate
Overview
Description
2,5-Dioxopyrrolidin-1-YL heptanoate is a chemical compound with the molecular formula C11H17NO4 It is an ester derivative of heptanoic acid and 2,5-dioxopyrrolidin-1-yl
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various cellular components, such as proteins involved in monoclonal antibody production .
Mode of Action
It’s worth noting that similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
Related compounds have been shown to influence the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
A related compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 .
Result of Action
Related compounds have been found to increase monoclonal antibody production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-YL heptanoate typically involves the esterification of heptanoic acid with 2,5-dioxopyrrolidin-1-yl. One common method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts in a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-YL heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-YL heptanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticonvulsant properties and its ability to interact with calcium channels.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is explored for its role in the synthesis of other chemical intermediates and its potential use in polymer production.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-YL propanoate
- 2,5-Dioxopyrrolidin-1-YL butanoate
- 2,5-Dioxopyrrolidin-1-YL pentanoate
Comparison
Compared to its analogs, 2,5-Dioxopyrrolidin-1-YL heptanoate has a longer aliphatic chain, which can influence its solubility, reactivity, and biological activity. The unique structure of this compound allows for specific interactions with molecular targets, making it distinct in its applications and potential therapeutic uses.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) heptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOPRUAVCWAPKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733320 | |
Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104943-22-8 | |
Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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